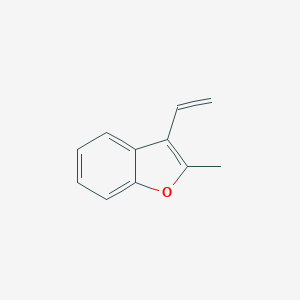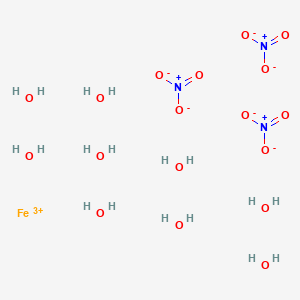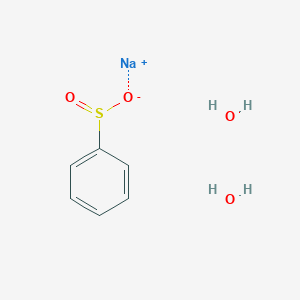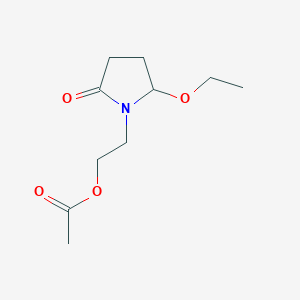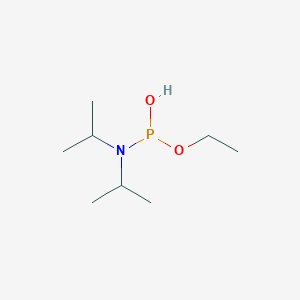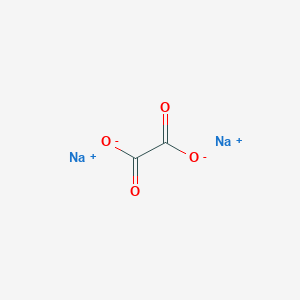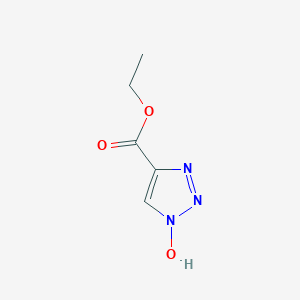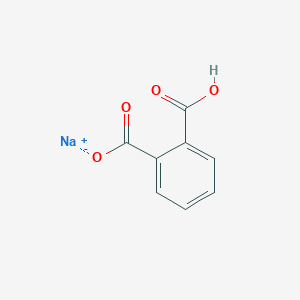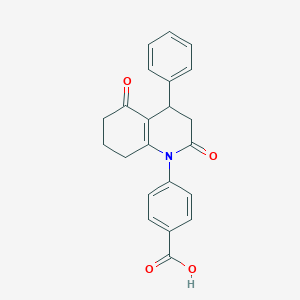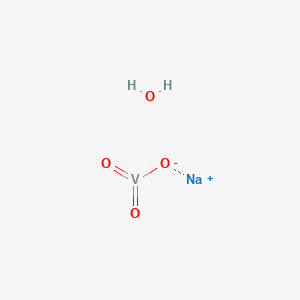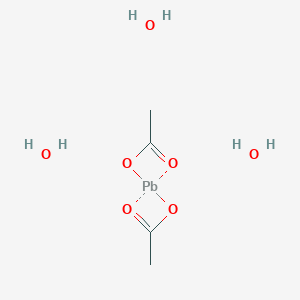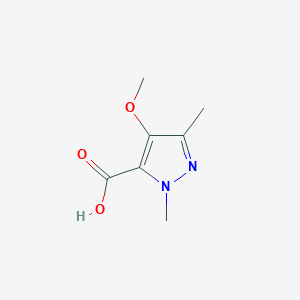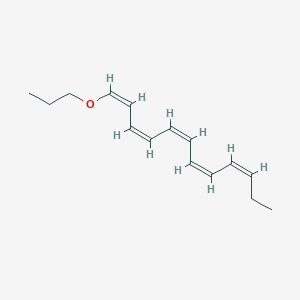
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene, also known as 1-propoxy-5,9,13-trimethylpentadeca-1,3,5,7,9-pentaene, is a natural product found in certain marine organisms. This compound has garnered interest in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene involves the inhibition of various enzymes and signaling pathways. Specifically, this compound has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. Additionally, it has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene are diverse. Research has shown that this compound can induce apoptosis in cancer cells, reduce inflammation, and exhibit anti-microbial activity. Additionally, it has been found to have potential as a neuroprotective agent, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene in lab experiments is its diverse range of potential applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a valuable tool for research in these areas. However, one limitation of using this compound is its low yield when isolated from marine organisms. This can make it difficult to obtain large quantities of the compound for use in experiments.
Orientations Futures
There are many potential future directions for research involving (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene. One area of interest is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the synthesis method for this compound could be improved to increase yield and make it more accessible for use in lab experiments.
In conclusion, (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene is a natural product with potential therapeutic applications. Its diverse range of potential applications and mechanism of action make it a valuable tool for scientific research. Further research is needed to fully understand the potential of this compound and to develop it as a therapeutic agent.
Méthodes De Synthèse
The synthesis of (1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene can be achieved through the isolation of the compound from marine organisms or through chemical synthesis. The chemical synthesis involves the use of various reagents and catalysts to produce the compound in a laboratory setting.
Applications De Recherche Scientifique
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene has been studied for its potential as a therapeutic agent. Research has shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to have potential as a neuroprotective agent.
Propriétés
Numéro CAS |
139953-95-0 |
|---|---|
Nom du produit |
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene |
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(1Z,3Z,5Z,7Z,9Z)-1-propoxydodeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C15H22O/c1-3-5-6-7-8-9-10-11-12-13-15-16-14-4-2/h5-13,15H,3-4,14H2,1-2H3/b6-5-,8-7-,10-9-,12-11-,15-13- |
Clé InChI |
DDGFFDQTTWLPQJ-YUIJFTJLSA-N |
SMILES isomérique |
CCCO/C=C\C=C/C=C\C=C/C=C\CC |
SMILES |
CCCOC=CC=CC=CC=CC=CCC |
SMILES canonique |
CCCOC=CC=CC=CC=CC=CCC |
Synonymes |
(all E)-1-Propoxy-1,3,5,7,9-dodecapentaene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





